![molecular formula C15H15N5O3 B292251 (3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It is a pyrazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of ((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activation of various signaling pathways, including nuclear factor-kappa B (NF-κB), which is involved in inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its potential therapeutic applications. It has shown promising results in scientific research studies as an anticancer, antioxidant, and anti-inflammatory agent. However, one of the limitations of this compound is its low solubility in water, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of ((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the study of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the study of the compound's pharmacokinetics and toxicology in animal models is necessary to evaluate its safety and efficacy for clinical use. Finally, the development of novel formulations to improve the solubility and bioavailability of the compound is also a future direction for research.
Conclusion
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a pyrazolopyrimidine derivative that has shown promising results in scientific research studies as an anticancer, antioxidant, and anti-inflammatory agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential therapeutic applications of this compound and to evaluate its safety and efficacy for clinical use.
Méthodes De Synthèse
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-ethoxybenzohydrazide with 5-methyl-1H-pyrazol-3,4-diamine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then heated at reflux temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
((3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antioxidant, and anti-inflammatory activities. In scientific research studies, it has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell growth. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C15H15N5O3 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C15H15N5O3/c1-3-23-11-6-4-10(5-7-11)17-18-13-14-16-9(2)8-12(21)20(14)19-15(13)22/h4-8,17H,3H2,1-2H3,(H,19,22)/b18-13+ |
Clé InChI |
SFGRDGYJWBYRHV-QGOAFFKASA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N/N=C\2/C(=O)NN3C2=NC(=CC3=O)C |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC(=CC3=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC(=CC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



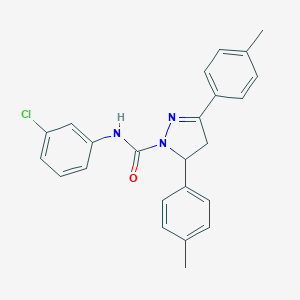
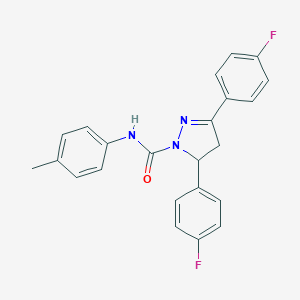
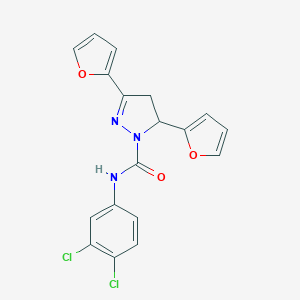

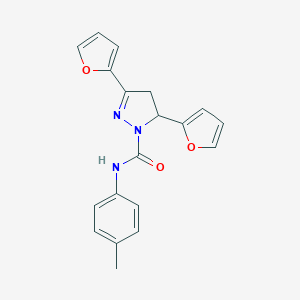
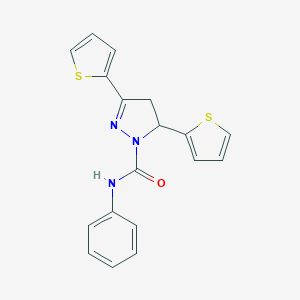
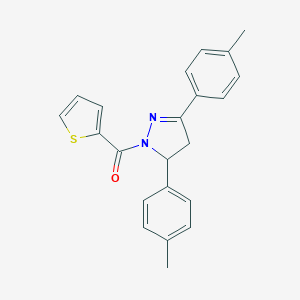
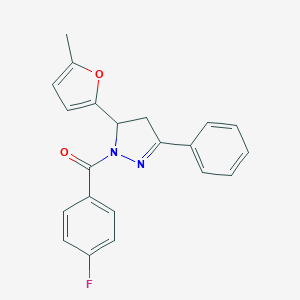
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)

![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)